Methyl 5-bromo-6-methoxy-1-naphthoate is an organic compound characterized by its unique structure, which consists of a naphthalene ring substituted with bromine and methoxy groups. Its molecular formula is and it has a molecular weight of approximately 251.09 g/mol. The compound features a bromine atom at the 5-position and a methoxy group at the 6-position of the naphthalene system, contributing to its chemical reactivity and potential biological activities.
The synthesis of methyl 5-bromo-6-methoxy-1-naphthoate typically involves the bromination of methyl 6-methoxy-1-naphthoate using bromine in the presence of an oxidant. The general procedure includes:
Methyl 5-bromo-6-methoxy-1-naphthoate has potential applications in various fields:
Several compounds share structural similarities with methyl 5-bromo-6-methoxy-1-naphthoate. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Characteristics | Similarity Score |
|---|---|---|
| Methyl 6-bromo-2-naphthoate | Bromine at position 6; different methoxy position | 0.98 |
| Ethyl 6-bromo-1-methoxy-2-naphthoate | Ethyl group instead of methyl; different naphthalene position | 0.91 |
| Methyl 5-bromo-6-methoxynicotinate | Nicotine derivative; different core structure | 0.91 |
| Methyl 4-bromo-3-methoxybenzoate | Different aromatic system; methoxy at position 3 | 0.89 |
Methyl 5-bromo-6-methoxy-1-naphthoate stands out due to its specific substitution pattern on the naphthalene ring, which may confer unique reactivity and biological properties compared to these similar compounds.